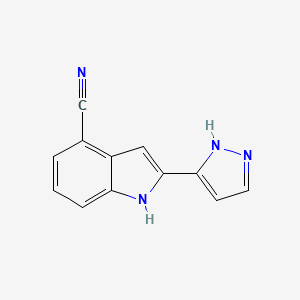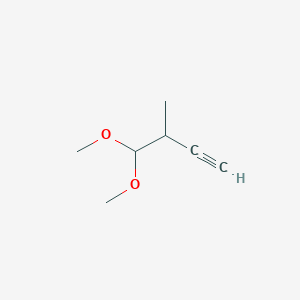![molecular formula C8H10N2 B6602707 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine CAS No. 860362-32-9](/img/structure/B6602707.png)
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine, commonly referred to as 4-methylpyrrolo[3,2-c]pyridine, is an organic compound that has been used in a variety of scientific research applications. It is a member of the pyrrolo[3,2-c]pyridine family, which is composed of nitrogen-containing heterocyclic compounds. 4-methylpyrrolo[3,2-c]pyridine is a versatile molecule that has been used in a number of different fields, including medicinal chemistry, organic synthesis, and biochemistry.
科学研究应用
4-methylpyrrolo[3,2-c]pyridine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, including pyrrolo[3,2-c]pyridines, pyrrolo[3,2-d]pyridines, and tetrahydropyridines. Additionally, it has been used as an intermediate in the synthesis of a variety of pharmaceuticals. It has also been used in the synthesis of a variety of organic dyes, as well as in the synthesis of a variety of polymers.
作用机制
The mechanism of action of 4-methylpyrrolo[3,2-c]pyridine is not well understood. However, it is believed that it is a pro-drug, meaning that it is converted to an active form in the body. This active form is then thought to bind to certain receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylpyrrolo[3,2-c]pyridine are not well understood. However, it has been shown to have some anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to have some neuroprotective effects in cell culture models.
实验室实验的优点和局限性
4-methylpyrrolo[3,2-c]pyridine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it accessible for researchers. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in some experiments. Additionally, it is not very soluble in organic solvents, making it difficult to use in some experiments.
未来方向
There are a number of potential future directions for research involving 4-methylpyrrolo[3,2-c]pyridine. One potential direction is to further investigate its anti-inflammatory and antioxidant effects. Additionally, further research could be done to investigate its potential neuroprotective effects. Additionally, further research could be done to investigate its potential uses in the synthesis of pharmaceuticals and organic dyes. Finally, further research could be done to investigate its potential uses in the synthesis of polymers.
合成方法
4-methylpyrrolo[3,2-c]pyridine can be synthesized using a variety of methods. One popular method is the Vilsmeier-Haack reaction, which involves the reaction of an aryl halide with an amine in the presence of a Lewis acid. This reaction produces an aryl amine, which can then be converted to 4-methylpyrrolo[3,2-c]pyridine. Another method is the Pictet-Spengler reaction, which involves the reaction of an aryl aldehyde with an amine in the presence of a base. This reaction produces an aryl amide, which can then be converted to 4-methylpyrrolo[3,2-c]pyridine. Additionally, 4-methylpyrrolo[3,2-c]pyridine can be synthesized via the Knoevenagel condensation, which involves the reaction of an aldehyde and a ketone in the presence of a base.
属性
IUPAC Name |
4-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNKHYNMDQZAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H,6H,7H-pyrrolo[3,2-C]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)




![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)
![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)

![3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6602701.png)

